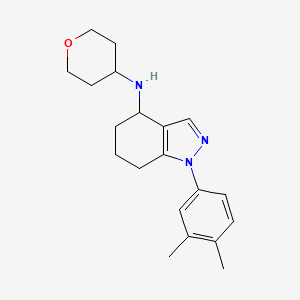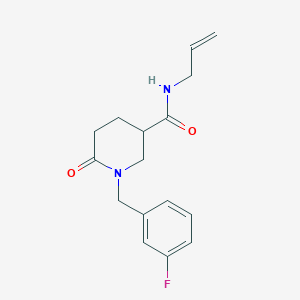![molecular formula C17H21NO2 B6133324 1-phenoxy-3-[(1-phenylethyl)amino]-2-propanol](/img/structure/B6133324.png)
1-phenoxy-3-[(1-phenylethyl)amino]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenoxy-3-[(1-phenylethyl)amino]-2-propanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Phenoxybenzamine, and its chemical formula is C18H23NO2. Phenoxybenzamine is a potent alpha-adrenergic antagonist that is used in the treatment of various medical conditions such as hypertension, pheochromocytoma, and Raynaud's phenomenon.
Wissenschaftliche Forschungsanwendungen
Phenoxybenzamine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have a potent inhibitory effect on the alpha-adrenergic receptors, which are involved in the regulation of blood pressure and vascular tone. Phenoxybenzamine has been used in the treatment of hypertension, pheochromocytoma, and Raynaud's phenomenon. It has also been investigated for its potential use in the treatment of prostate cancer, as it has been shown to inhibit the growth of prostate cancer cells.
Wirkmechanismus
Phenoxybenzamine acts as a non-selective alpha-adrenergic antagonist, which means that it blocks both alpha-1 and alpha-2 adrenergic receptors. By blocking these receptors, Phenoxybenzamine inhibits the vasoconstrictive effects of the sympathetic nervous system, leading to vasodilation and a decrease in blood pressure. It also inhibits the release of norepinephrine from sympathetic nerve endings, leading to a decrease in sympathetic tone.
Biochemical and Physiological Effects:
Phenoxybenzamine has been shown to have several biochemical and physiological effects. It has been shown to decrease blood pressure by inhibiting the vasoconstrictive effects of the sympathetic nervous system. It also leads to a decrease in the systemic vascular resistance, which results in an increase in cardiac output. Phenoxybenzamine has been shown to inhibit the growth of prostate cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Phenoxybenzamine has several advantages for use in lab experiments. It is a potent alpha-adrenergic antagonist that can be used to study the effects of sympathetic tone on various physiological processes. It has been extensively studied and has a well-established mechanism of action. However, Phenoxybenzamine also has some limitations for use in lab experiments. It has a long half-life, which can make it difficult to control the duration of its effects. It can also have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on Phenoxybenzamine. One area of interest is the potential use of Phenoxybenzamine in the treatment of other types of cancer. It has been shown to inhibit the growth of prostate cancer cells, and further studies could investigate its potential use in the treatment of other types of cancer. Another area of interest is the development of more selective alpha-adrenergic antagonists that could have fewer off-target effects. Finally, future studies could investigate the effects of Phenoxybenzamine on other physiological processes, such as the immune system and inflammation.
Synthesemethoden
Phenoxybenzamine can be synthesized by the reaction between phenoxybenzyl chloride and N-phenylethanolamine in the presence of a base such as sodium hydroxide. The reaction results in the formation of Phenoxybenzamine hydrochloride, which can be further purified by recrystallization.
Eigenschaften
IUPAC Name |
1-phenoxy-3-(1-phenylethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-14(15-8-4-2-5-9-15)18-12-16(19)13-20-17-10-6-3-7-11-17/h2-11,14,16,18-19H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEDPFOIQRFAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenoxy-3-(1-phenylethylamino)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3-phenoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6133248.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6133283.png)
![1-(2-methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B6133290.png)

![{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B6133304.png)
![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B6133311.png)
![5-ethyl-6-hydroxy-3-(2-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6133313.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6133321.png)
![N-benzyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6133333.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6133346.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3-isopropoxypropyl)propanamide](/img/structure/B6133349.png)
